molecular formula C8H11NO B3351048 3-ethyl-4-methyl-1H-pyrrole-2-carbaldehyde CAS No. 32928-30-6

3-ethyl-4-methyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B3351048
CAS No.: 32928-30-6
M. Wt: 137.18 g/mol
InChI Key: HLJTUIXKJNVFGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-4-methyl-1H-pyrrole-2-carbaldehyde is a heterocyclic aromatic organic compound belonging to the pyrrole family Pyrroles are five-membered rings containing one nitrogen atom, and they are known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-4-methyl-1H-pyrrole-2-carbaldehyde typically involves the following steps:

  • Starting Materials: The synthesis often begins with readily available starting materials such as ethyl acetoacetate and ammonia.

  • Formation of Pyrrole Ring: The reaction proceeds through the formation of an intermediate pyrrole ring via cyclization.

  • Functionalization: Subsequent functionalization steps introduce the ethyl and methyl groups at the appropriate positions on the pyrrole ring.

  • Oxidation: The final step involves the oxidation of the pyrrole ring to introduce the aldehyde group at the 2-position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-4-methyl-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:

  • Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.

  • Reduction: The aldehyde group can be reduced to form alcohols.

  • Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

  • Substitution: Electrophilic substitution reactions often require strong acids, such as sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products Formed:

  • Oxidation: The major product is 3-ethyl-4-methyl-1H-pyrrole-2-carboxylic acid.

  • Reduction: The major product is 3-ethyl-4-methyl-1H-pyrrole-2-ethanol.

  • Substitution: Products include nitro-substituted and halogenated derivatives of the pyrrole ring.

Scientific Research Applications

3-Ethyl-4-methyl-1H-pyrrole-2-carbaldehyde has found applications in various scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties.

  • Medicine: It is being explored for its potential use in drug development, particularly in the treatment of various diseases.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-ethyl-4-methyl-1H-pyrrole-2-carbaldehyde exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but they often include enzymes and receptors critical to the survival of the microorganism.

Comparison with Similar Compounds

3-Ethyl-4-methyl-1H-pyrrole-2-carbaldehyde is similar to other pyrrole derivatives, such as:

  • 4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde: This compound differs by the position and number of methyl groups.

  • 1-Ethyl-1H-pyrrole-2-carbaldehyde: This compound lacks the additional methyl group at the 4-position.

Uniqueness: The presence of both ethyl and methyl groups at specific positions on the pyrrole ring makes this compound unique, influencing its chemical reactivity and biological activity.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the synthesis of complex molecules and the development of new drugs and industrial chemicals.

Properties

IUPAC Name

3-ethyl-4-methyl-1H-pyrrole-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-3-7-6(2)4-9-8(7)5-10/h4-5,9H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJTUIXKJNVFGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC=C1C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60464987
Record name 1H-Pyrrole-2-carboxaldehyde, 3-ethyl-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32928-30-6
Record name 1H-Pyrrole-2-carboxaldehyde, 3-ethyl-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-ethyl-4-methyl-1H-pyrrole-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
3-ethyl-4-methyl-1H-pyrrole-2-carbaldehyde
Reactant of Route 3
Reactant of Route 3
3-ethyl-4-methyl-1H-pyrrole-2-carbaldehyde
Reactant of Route 4
Reactant of Route 4
3-ethyl-4-methyl-1H-pyrrole-2-carbaldehyde
Reactant of Route 5
Reactant of Route 5
3-ethyl-4-methyl-1H-pyrrole-2-carbaldehyde
Reactant of Route 6
Reactant of Route 6
3-ethyl-4-methyl-1H-pyrrole-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.